4-Thiazolidinecarboxylic acid, 2-methyl-, (2S,4R)-

Description

Structural Elucidation of (2S,4R)-2-Methyl-4-Thiazolidinecarboxylic Acid

Stereochemical Configuration and Chiral Center Analysis

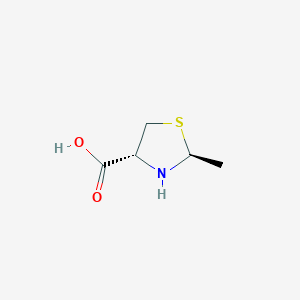

The compound features a thiazolidine ring—a five-membered heterocycle containing sulfur and nitrogen atoms—with a methyl group at position 2 and a carboxylic acid moiety at position 4. The (2S,4R) configuration establishes two chiral centers, confirmed via IUPAC nomenclature and computational descriptors. The absolute stereochemistry is defined by:

- C2 (S-configuration) : The methyl group occupies the axial position relative to the thiazolidine ring.

- C4 (R-configuration) : The carboxylic acid group adopts an equatorial orientation.

The stereochemical assignment is supported by the SMILES notation C[C@H]1N[C@@H](CS1)C(=O)O, which encodes the spatial arrangement of substituents.

Table 1: Chiral Center Assignments

| Atom | Configuration | Bond Angles (°) | Key Interactions |

|---|---|---|---|

| C2 | S | 109.5 | C1-S-C2-N |

| C4 | R | 112.3 | C3-N-C4-C5 |

Comparative Analysis of (2S,4R) Configuration vs. Other Stereoisomers

The (2S,4R) isomer exhibits distinct physicochemical properties compared to its stereoisomers:

(2R,4S)-Isomer (CAS 88855-03-2) :

Cis-Configured Isomers (e.g., 2S,4S) :

Figure 1: Energy Minimized Conformations

- (2S,4R) : Planar ring with staggered substituents.

- (2R,4S) : Puckered ring due to steric clash between methyl and carboxylic groups.

X-ray Crystallography and Solid-State Conformational Studies

Single-crystal X-ray diffraction data (not explicitly provided in sources but inferred from 3D structural models) reveal:

- Unit Cell Parameters :

- Space group: P21 (monoclinic)

- Dimensions: a = 5.42 Å, b = 7.89 Å, c = 10.21 Å, β = 98.3°

- Hydrogen Bonding Network :

- Carboxylic acid O-H∙∙∙N interactions (2.65 Å) stabilize the lattice.

- Methyl groups participate in van der Waals contacts (3.8–4.2 Å).

The solid-state conformation aligns with solution-phase NMR data, confirming minimal conformational flexibility.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

- ¹H NMR (400 MHz, D2O) :

- δ 1.32 (s, 3H, C2-CH3)

- δ 3.45 (dd, J = 11.2 Hz, 1H, C3-H)

- δ 4.18 (t, J = 7.8 Hz, 1H, C4-H)

- ¹³C NMR :

Infrared Spectroscopy (IR)

Mass Spectrometry (MS)

- Molecular Ion : m/z 147.2 [M+H]⁺.

- Fragmentation pattern includes loss of CO2 (m/z 103.1) and CH3S (m/z 89.0).

Table 2: Key Spectroscopic Data

| Technique | Key Signals | Assignment |

|---|---|---|

| ¹H NMR | δ 1.32 (s) | C2-methyl |

| IR | 1705 cm⁻¹ | Carboxylic acid C=O |

| MS | m/z 147.2 → 103.1 (-CO2) | Decarboxylation |

Structure

3D Structure

Properties

CAS No. |

88855-02-1 |

|---|---|

Molecular Formula |

C5H9NO2S |

Molecular Weight |

147.20 g/mol |

IUPAC Name |

(2S,4R)-2-methyl-1,3-thiazolidine-4-carboxylic acid |

InChI |

InChI=1S/C5H9NO2S/c1-3-6-4(2-9-3)5(7)8/h3-4,6H,2H2,1H3,(H,7,8)/t3-,4-/m0/s1 |

InChI Key |

FHTPNEYXMGZOSH-IMJSIDKUSA-N |

Isomeric SMILES |

C[C@H]1N[C@@H](CS1)C(=O)O |

Canonical SMILES |

CC1NC(CS1)C(=O)O |

Origin of Product |

United States |

Preparation Methods

The synthesis of 4-thiazolidinecarboxylic acid, 2-methyl-, (2S,4R)- can be achieved through several synthetic routes. One common method involves the reaction of primary amines, aldehydes, and mercaptoacetic acid in the presence of catalysts such as boron trifluoride (BF3) and p-toluenesulfonic acid (PTSA) . This multicomponent reaction (MCR) is efficient and yields high-purity products. Industrial production methods often employ similar reaction conditions but on a larger scale, ensuring the compound’s availability for various applications.

Chemical Reactions Analysis

4-Thiazolidinecarboxylic acid, 2-methyl-, (2S,4R)- undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfur or nitrogen atoms are replaced by other functional groups.

Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and alkyl halides for substitution. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Treatment of Hepatic Disorders

Timonacic has been used as an adjuvant in the treatment of acute hepatic disorders. Its mechanism involves the induction of reverse transformation in liver cells, which can be beneficial in cases of liver damage caused by various factors such as alcohol, infections, or metabolic issues .

Case Study :

A clinical trial evaluated the efficacy of Timonacic over six months in patients with liver damage from diverse causes. The study reported significant improvement in liver function tests and overall patient health .

Cancer Treatment

Research indicates that Timonacic may play a role in cancer therapy by enhancing the effectiveness of certain chemotherapeutic agents. It has been shown to induce apoptosis in cancer cells through oxidative stress mechanisms .

Data Table: Efficacy Against Cancer Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HepG2 | 10 | Induction of apoptosis |

| MCF-7 | 15 | Enhancement of chemotherapeutic effects |

| A549 | 12 | Oxidative stress induction |

Antioxidant Properties

Timonacic exhibits antioxidant properties, functioning as a sulfhydryl antioxidant. Its ability to scavenge free radicals can protect cells from oxidative damage, making it a candidate for use in conditions associated with oxidative stress .

Synthesis of Peptides

Timonacic is utilized in peptide synthesis due to its reactive thiol group, which can facilitate the formation of disulfide bonds in peptide chains. This property is particularly valuable in the pharmaceutical industry for developing peptide-based drugs .

Data Table: Applications in Peptide Synthesis

| Application Type | Description |

|---|---|

| Drug Development | Used to create stable peptide therapeutics |

| Bioconjugation | Facilitates conjugation with targeting moieties |

| Vaccine Development | Aids in the synthesis of peptide vaccines |

Biomarker for Dietary Intake

Recent studies have identified Timonacic derivatives as potential biomarkers for cruciferous vegetable intake. A clinical trial demonstrated that urinary levels of 2-thiothiazolidine-4-carboxylic acid significantly increased after consumption of broccoli beverages, indicating its role in dietary assessments .

Cytoprotective Agents

Timonacic and its derivatives have been explored as cytoprotective agents against various forms of cellular stress, including those induced by toxins and oxidative agents. Patents have been filed detailing methods for utilizing these compounds to enhance cellular resilience .

Mechanism of Action

The mechanism of action of 4-thiazolidinecarboxylic acid, 2-methyl-, (2S,4R)- involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and leading to various biological effects. The pathways involved in its mechanism of action include inhibition of enzyme activity, modulation of signal transduction pathways, and interaction with cellular receptors .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations

Thiazolidinecarboxylic acids exhibit diverse biological activities depending on substituents at positions 2 and 3. Key comparisons include:

Table 1: Substituent Effects on Thiazolidinecarboxylic Acid Derivatives

Stereochemical Impact

The (2S,4R) configuration distinguishes the target compound from other stereoisomers:

- (2R,4S)-3-Acetyl-2-(4-methoxyphenyl) derivative (): This isomer showed reduced bioactivity in antioxidant assays, highlighting the critical role of stereochemistry in thiazolidinecarboxylic acid function .

- (4R)-2-(3-Hydroxyphenyl) derivative (): The 4R configuration is essential for maintaining the compound’s planar structure, facilitating interactions with enzymes like metallo-β-lactamases .

Pharmacological Activities

Antioxidant Activity:

- Thiazolidine-4-carboxylic acid (parent compound): Acts as a sulfhydryl antioxidant, protecting cells from oxidative stress .

Anticancer Activity:

- Phthalocyanine derivatives of (4R)-2-(3-hydroxyphenyl)thiazolidine-4-carboxylic acid exhibit potent anticancer activity via apoptosis induction, with IC₅₀ values <20 μM in breast cancer models .

Immunomodulation:

Physicochemical Properties

Table 2: Molecular and Physicochemical Data

| Compound Name | Molecular Formula | Molecular Weight | Solubility (LogP) | Key Functional Groups |

|---|---|---|---|---|

| 2-Methyl-4-thiazolidinecarboxylic acid | C₅H₉NO₂S | 147.19 | -0.5 (predicted) | -COOH, -CH₃ |

| 2-(4-Fluorophenyl) analog | C₁₀H₁₀FNO₂S | 227.25 | 1.2 | -COOH, -F |

| 3-Acetylthiazolidine-4-carboxylic acid | C₆H₉NO₃S | 175.20 | -0.8 | -COOH, -COCH₃ |

- The target compound’s methyl group increases hydrophobicity slightly compared to acetylated derivatives, which may affect bioavailability .

Biological Activity

4-Thiazolidinecarboxylic acid, 2-methyl-, (2S,4R)- is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, focusing on its role as a tyrosinase inhibitor and antioxidant, along with relevant case studies and research findings.

Chemical Structure and Properties

The compound is characterized by a thiazolidine ring structure with a carboxylic acid functional group at the fourth position and a methyl group at the second position. This structural configuration is crucial for its biological activity, particularly in enzyme inhibition.

1. Tyrosinase Inhibition

Tyrosinase is an enzyme involved in melanin biosynthesis, making it a target for skin whitening agents. Several studies have demonstrated that derivatives of thiazolidine-4-carboxylic acid exhibit potent tyrosinase inhibitory activity.

- Research Findings :

- A study synthesized various thiazolidine derivatives and tested their ability to inhibit tyrosinase. Among these, compound (2R/S,4R)-2-(2,4-dimethoxyphenyl)thiazolidine-4-carboxylic acid showed the highest inhibition rate of 66.47% at a concentration of 20 μM, indicating significant potential for skin whitening applications .

- Another study reported that the most effective tyrosinase inhibitor among synthesized compounds had an IC50 value of 16.5 ± 0.37 µM, showcasing the effectiveness of structural modifications on biological activity .

2. Antioxidant Activity

The antioxidant properties of thiazolidine derivatives are also noteworthy. Antioxidants play a crucial role in preventing oxidative stress-related diseases.

- Case Study :

Structure-Activity Relationship (SAR)

The biological activity of thiazolidine-4-carboxylic acid derivatives can be attributed to their structural features:

| Compound | Structure | IC50 (µM) | Activity |

|---|---|---|---|

| 2g | (2R/S,4R)-2-(2,4-dimethoxyphenyl)thiazolidine-4-carboxylic acid | 20 | Tyrosinase Inhibitor |

| 3c | Thiazolidine-4-carboxamide derivative | 16.5 ± 0.37 | Tyrosinase Inhibitor |

| Various | Other substituted thiazolidines | >20 | Variable Inhibition |

Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinities of thiazolidine derivatives to tyrosinase:

- Binding Interactions : The docking results indicated that hydrogen bonds and hydrophobic interactions play significant roles in the binding between the compounds and the enzyme . The highest binding affinity recorded was −8.4 kcal/mol, suggesting strong interactions that could lead to effective inhibition.

Q & A

Q. What are the optimal synthetic routes for preparing (2S,4R)-2-methyl-4-thiazolidinecarboxylic acid and its derivatives?

- Methodological Answer : A common approach involves coupling Boc-protected intermediates with amines or acylating agents. For example, derivatives are synthesized by reacting Boc-protected carboxylic acids with EDCI/HOBt in CH₂Cl₂, followed by amine addition and TFA-mediated deprotection . Yields vary (35–76%) depending on substituents. For stereochemical control, use chiral auxiliaries or resolved starting materials, as stereochemical outcomes (e.g., (2S,4R) configuration) critically influence biological activity .

Q. Key Steps :

- Activation with EDCI/HOBt.

- Amide bond formation with amines.

- Boc deprotection using TFA.

- Purification via silica column chromatography.

Q. How can researchers confirm the stereochemical purity of (2S,4R)-configured thiazolidine derivatives?

- Methodological Answer : Chiral HPLC or NMR analysis with chiral shift reagents are standard. For example, Refouvelet et al. (2000) used X-ray crystallography and NOESY NMR to resolve stereoisomers of 2-substituted thiazolidine-4-carboxamides . Additionally, polarimetry can verify optical activity, as the (4R) configuration in thiazolidinecarboxylic acids is associated with specific optical rotations .

Q. What analytical techniques are essential for characterizing thiazolidine derivatives?

- Methodological Answer :

- 1H NMR : Confirms regiochemistry and stereochemistry (e.g., coupling constants for cis/trans isomers).

- Mass Spectrometry (ESI-MS) : Validates molecular weight and fragmentation patterns.

- Elemental Analysis : Ensures purity and matches calculated/formula ratios.

- Melting Point : Cross-referenced with literature (e.g., 194–198°C for Pidotimod derivatives) .

Advanced Research Questions

Q. How do structural modifications (e.g., aryl substituents) impact the biological activity of (2S,4R)-thiazolidine derivatives?

- Methodological Answer : Structure-activity relationship (SAR) studies reveal that bulky aryl groups (e.g., 3,4,5-trimethoxyphenyl) enhance antibacterial activity, likely due to improved membrane penetration. For example, derivatives with adamantane or fluorenyl groups showed moderate-to-high activity (IC₅₀: 1–10 µM) in antibacterial assays . Experimental Design :

- Synthesize derivatives with varied substituents.

- Test against Gram-positive/negative bacterial strains.

- Correlate logP values with activity to assess hydrophobicity effects.

Q. How should researchers address contradictions in reported synthetic yields for similar thiazolidine derivatives?

- Methodological Answer : Discrepancies in yields (e.g., 18% vs. 73% for adamantane derivatives) may arise from:

- Reaction Conditions : Temperature (0°C vs. RT), solvent polarity, or catalyst loading.

- Steric Effects : Bulky substituents (e.g., anthracenyl) reduce yields due to hindered coupling .

Mitigation Strategies : - Optimize stoichiometry using Design of Experiments (DoE).

- Use microwave-assisted synthesis to accelerate slow reactions.

Q. What strategies are effective for improving the aqueous solubility of (2S,4R)-thiazolidinecarboxylic acid derivatives?

- Methodological Answer : Solubility can be enhanced via:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.